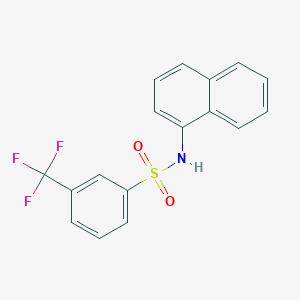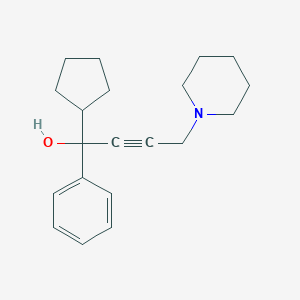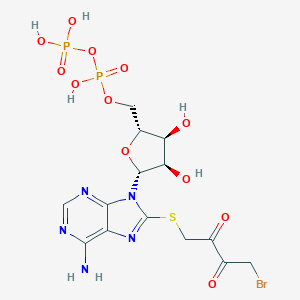
((2R,3S,4R,5R)-5-(6-Amino-8-((4-bromo-2,3-dioxobutyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl trihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate is a complex organic compound with the molecular formula C14H18BrN5O12P2S and a molecular weight of 622.24 g/mol . This compound is known for its unique structure, which includes a brominated dioxobutyryl group attached to an adenosine diphosphate moiety via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate typically involves multiple stepsThe reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the brominated dioxobutyryl group.
Substitution: The bromine atom in the dioxobutyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of cyclic AMP-specific phosphodiesterase, thereby modulating intracellular levels of cyclic AMP. This modulation affects various cellular processes, including signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
8-[(4-Bromo-2,3-dioxobutyl)sulfanyl]adenosine 5’-(trihydrogen diphosphate): This compound shares a similar structure but differs in the specific functional groups attached to the adenosine diphosphate moiety.
2-[(4-Bromo-2,3-dioxobutyl)thio]adenosine 3’,5’-cyclic monophosphate: Another related compound with a cyclic monophosphate group instead of a diphosphate.
Uniqueness
What sets 8-((4-Bromo-2,3-dioxobutyryl)thio)adenosine 5’diphosphate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
115678-78-9 |
|---|---|
Molecular Formula |
C14H18BrN5O12P2S |
Molecular Weight |
622.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18BrN5O12P2S/c15-1-5(21)6(22)3-35-14-19-8-11(16)17-4-18-12(8)20(14)13-10(24)9(23)7(31-13)2-30-34(28,29)32-33(25,26)27/h4,7,9-10,13,23-24H,1-3H2,(H,28,29)(H2,16,17,18)(H2,25,26,27)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
XCWZPSOJYVIEHY-QYVSTXNMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)SCC(=O)C(=O)CBr)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Synonyms |
8-((4-bromo-2,3-dioxobutyryl)thio)adenosine 5'diphosphate 8-BDB-TADP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


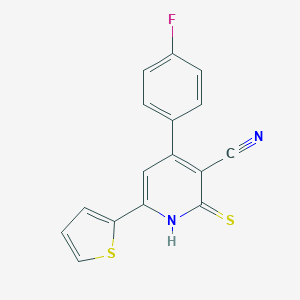
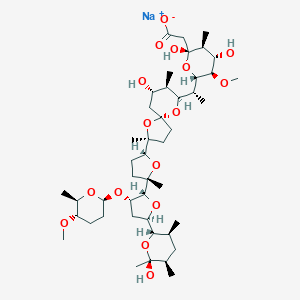
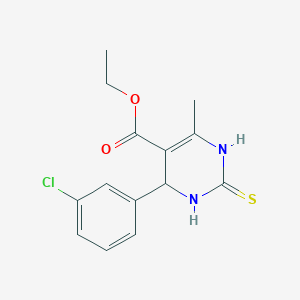
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
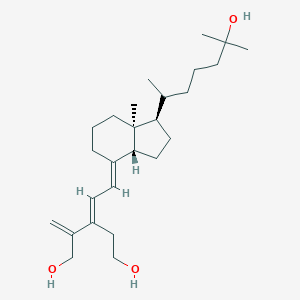
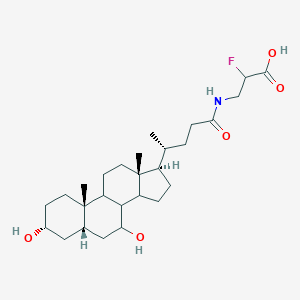
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
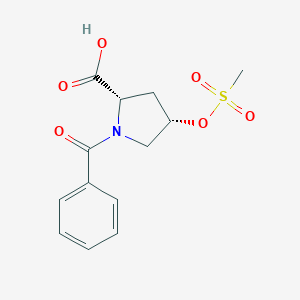
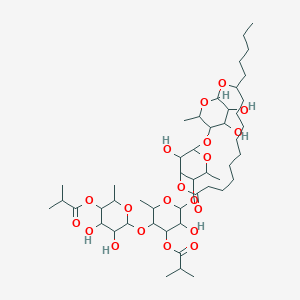
![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B220192.png)
